
Benzenesulfonic acid, 4-nitro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-nitrobenzenesulfonate is an organic compound with the molecular formula C8H9NO5S. It is an ester derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with an ethyl group and a nitro group at the para position. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-nitrobenzenesulfonate can be synthesized through the esterification of 4-nitrobenzenesulfonic acid with ethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-nitrobenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzenesulfonic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols, typically under mild conditions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides like lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonates.
Reduction: 4-aminobenzenesulfonate.
Hydrolysis: 4-nitrobenzenesulfonic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Utilized in the development of drugs and as a reagent in diagnostic assays.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-nitrobenzenesulfonate involves its reactivity towards nucleophiles and reducing agents. The nitro group can participate in electron-withdrawing interactions, making the compound more susceptible to nucleophilic attack. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-nitrobenzenesulfonate can be compared with other similar compounds such as:
Methyl 4-nitrobenzenesulfonate: Similar structure but with a methyl group instead of an ethyl group. It exhibits similar reactivity but may differ in physical properties like boiling point and solubility.
Isopropyl 4-nitrobenzenesulfonate: Contains an isopropyl group, leading to differences in steric hindrance and reactivity.
4-nitrobenzenesulfonic acid: The parent acid form, which lacks the ester group and has different solubility and reactivity characteristics.
Ethyl 4-nitrobenzenesulfonate is unique due to its specific ester group, which influences its reactivity and applications in various chemical processes.
Eigenschaften
CAS-Nummer |
15481-55-7 |
|---|---|
Molekularformel |
C8H9NO5S |
Molekulargewicht |
231.23 g/mol |
IUPAC-Name |
ethyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C8H9NO5S/c1-2-14-15(12,13)8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 |
InChI-Schlüssel |
MHGHMVLMYWTSMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


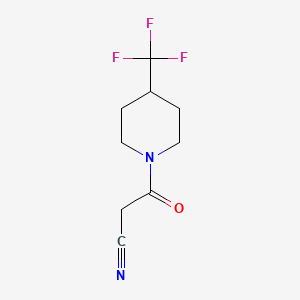
![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
![2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide](/img/structure/B13437172.png)
![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
![(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione](/img/structure/B13437180.png)

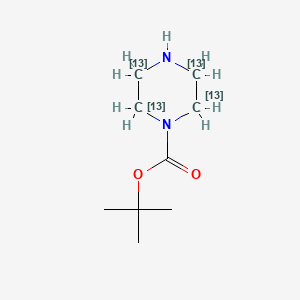
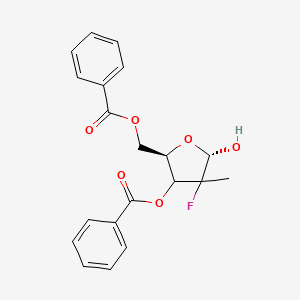
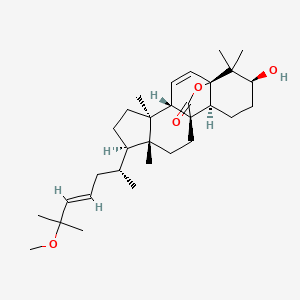
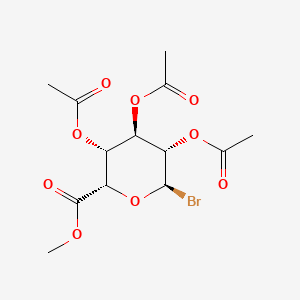

![N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B13437227.png)


